molecular formula C12H18N2O3 B1582439 N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide CAS No. 92-02-4

N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide

Cat. No. B1582439
CAS RN: 92-02-4
M. Wt: 238.28 g/mol
InChI Key: BPAFLIGSSPTQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide” is a chemical compound with the molecular formula C12H18N2O3 . It is also known as 3-(N,N-Dihydroxyethyl)amino acetanilide .


Synthesis Analysis

A series of novel 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives were synthesized by the aldol condensation of [N,N-bis(2-hydroethyl)-3-amino]-acetophenone 2 with aromatic aldehydes . Their structures were further confirmed by ESI-HRMS, 1H NMR, IR, and elemental analysis .


Molecular Structure Analysis

The molecular weight of “N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide” is 238.28 . The InChI Key is BPAFLIGSSPTQHU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel chalcone derivatives . These derivatives were synthesized by the aldol condensation of [N,N-bis(2-hydroethyl)-3-amino]-acetophenone 2 with aromatic aldehydes .


Physical And Chemical Properties Analysis

“N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide” is a solid at room temperature . It has a melting point of 111°C and a predicted boiling point of 521.1°C at 760 mmHg . The predicted density is 1.3 g/cm3 .

Scientific Research Applications

1. Trace Organic Analysis

Lu and Giese (2000) synthesized AMACE1, a compound similar to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, for trace organic analysis. The study focused on coupling AMACE1 with small organic analytes containing keto or carboxylic acid groups, demonstrating its potential in analyzing oxidative sugar damage to DNA. This showcases its use in sensitive detection methods like gas chromatography/electron capture mass spectrometry (Lu & Giese, 2000).

2. Antineoplastic Activity

Catsoulacos (1984) explored a derivative of N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide with potential antineoplastic activity against lung and breast xenografts, as well as several rodent tumors. This indicates its relevance in cancer research and therapy (Catsoulacos, 1984).

3. Pharmaceutical Synthesis and Characterization

Zhong-cheng and Wan-yin (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound structurally related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide. Their work focused on the synthesis process, including acetylation and esterification, and the characterization of the compound using IR and MS spectroscopy. This research highlights the importance of such compounds in pharmaceutical development (Zhong-cheng & Wan-yin, 2002).

4. Glutaminase Inhibition for Cancer Therapy

Shukla et al. (2012) investigated BPTES analogs, related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, as glutaminase inhibitors for cancer therapy. They identified analogs with similar potency and better solubility than BPTES, demonstrating their therapeutic potential in inhibiting the growth of lymphoma cells (Shukla et al., 2012).

5. Analytical Chemistry Applications

In the realm of analytical chemistry,Aitken, Smith, and Wilson (2016) studied the restricted rotation in N,N-bis(2-hydroxyethyl)acetamide, a compound related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide. Their research involved a variable temperature NMR study, providing insights into the molecular dynamics of such compounds. This study is crucial for understanding the chemical properties and behavior of related acetamides in various conditions (Aitken, Smith, & Wilson, 2016).

6. Catalytic Hydrogenation in Dye Production

Qun-feng (2008) used a compound structurally similar to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dye production. This study highlights the role of such compounds in industrial applications, particularly in the synthesis of dyes (Qun-feng, 2008).

7. Antioxidant Activity in Coordination Complexes

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, related to N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, and evaluated their antioxidant activity. The study focused on the synthesis and characterization of Co(II) and Cu(II) coordination complexes, revealing significant antioxidant properties. This research contributes to the understanding of the antioxidant potential in such compounds (Chkirate et al., 2019).

8. Antitumoral and Genotoxic Effects

Andrianopoulos et al. (2000) evaluated the antitumoral agent ASE, a derivative of N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide, for its ability to induce micronuclei in human lymphocytes. The study demonstrated ASE's genotoxic activity and its potential in cancer treatment research (Andrianopoulos et al., 2000).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-10(17)13-11-3-2-4-12(9-11)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAFLIGSSPTQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059038
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide

CAS RN

92-02-4
Record name N-[3-[Bis(2-hydroxyethyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide

Citations

For This Compound
2
Citations
DM Vashi, A Desai, S Singh, K Kurmi - J. Chem. Chem. Sci., 2016 - chemistry-journal.org
Synthesis of disperse dyes derived from diazotization of 3-(2-amino-thiazol-4-yl) coumarin and coupled with various tertiary aromatic amines as coupling components. Their dyeing …
Number of citations: 1 chemistry-journal.org
SH Kim, CK Jang, SH Jeong… - Journal of the Society for …, 2010 - Wiley Online Library
Even though dyes have a fine resolution and good chromaticities, they are not widely used as coloring materials for color filters (CFs) due to their low thermal stability and chemical …
Number of citations: 3 sid.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.